![molecular formula C21H23N5O3S B3026010 N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Übersicht
Beschreibung
Filgotinib-d4: ist ein deuteriummarkiertes Derivat von Filgotinib, einem selektiven Inhibitor der Janus-Kinase 1 (JAK1). Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und das metabolische Profil von Filgotinib zu untersuchen. Die Deuteriumatome in Filgotinib-d4 ersetzen Wasserstoffatome, was bei der Verfolgung und Quantifizierung der Verbindung während der Arzneimittelentwicklungsprozesse helfen kann .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Filgotinib-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Filgotinib-Molekül. Dies kann durch verschiedene Deuterierungsverfahren erreicht werden, wie z. B. katalytische Austauschreaktionen oder die Verwendung deuterierter Reagenzien. Der spezifische Syntheseweg kann variieren, aber ein allgemeiner Ansatz beinhaltet:
Ausgangsmaterial: Filgotinib oder dessen Zwischenprodukte.
Deuterierung: Verwendung deuterierter Reagenzien wie deuterierter Lösungsmittel oder Katalysatoren, um Wasserstoffatome durch Deuterium zu ersetzen.
Reinigung: Das Produkt wird unter Verwendung von Techniken wie Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Filgotinib-d4 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Großsynthese: Großflächige Deuterierung unter Verwendung industrieller Reaktoren.
Qualitätskontrolle: Strenge Prüfungen, um sicherzustellen, dass die Deuteriumeinbau konsistent ist und das Produkt die erforderlichen Spezifikationen erfüllt.
Verpackung und Lagerung: Das Endprodukt wird unter kontrollierten Bedingungen verpackt, um die Stabilität zu erhalten und eine Kontamination zu verhindern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Filgotinib-d4 involves the incorporation of deuterium atoms into the Filgotinib molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route may vary, but a general approach involves:
Starting Material: Filgotinib or its intermediates.
Deuteration: Using deuterated reagents like deuterated solvents or catalysts to replace hydrogen atoms with deuterium.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of Filgotinib-d4 follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration using industrial reactors.
Quality Control: Rigorous testing to ensure the deuterium incorporation is consistent and the product meets the required specifications.
Packaging and Storage: The final product is packaged under controlled conditions to maintain stability and prevent contamination.
Analyse Chemischer Reaktionen
Stability and Degradation Reactions
Filgotinib-d4 exhibits stability under analytical and physiological conditions:
Mechanistic Insight :
The deuterated cyclopropane ring reduces metabolic oxidation by cytochrome P450 enzymes, prolonging half-life compared to non-deuterated filgotinib .
Biological Reactivity and Target Engagement
Filgotinib-d4 inhibits JAK1 (IC₅₀ = 10 nM) and modulates STAT1 phosphorylation (IC₅₀ = 629 nM in human whole blood) . Competitive binding assays confirm its interaction with the JAK1 ATP-binding pocket .
Kinase | IC₅₀ (nM) | Selectivity (vs. JAK1) |
---|---|---|
JAK1 | 10 | – |
JAK2 | 28 | 2.8-fold |
Tyk2 | 116 | 11.6-fold |
In Vivo Relevance :
At 0.1–30 mg/kg/day in rats, filgotinib-d4 reduces collagen-induced arthritis severity by suppressing macrophage/T-cell infiltration (p < 0.01 vs. control) .
Solubility and Reactivity in Solvents
Solvent | Solubility | Compatibility |
---|---|---|
DMSO | >10 mg/mL | Stable for 6 months . |
Acetonitrile:MeOH (1:1) | >10 mg/mL | No precipitation observed . |
Aqueous buffer (pH 7.4) | <0.1 mg/mL | Limited solubility . |
Handling Note :
Solutions should be purged with inert gas (N₂/Ar) to prevent oxidative degradation .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Inhibition of JAK1:
Filgotinib-d4 acts as a selective inhibitor of JAK1, which is pivotal in the signaling pathways of pro-inflammatory cytokines. This inhibition can lead to reduced inflammation and modulation of immune responses. The compound's selectivity helps minimize side effects associated with broader JAK inhibitors .
2. Treatment of Autoimmune Diseases:
Due to its anti-inflammatory properties, Filgotinib-d4 is being investigated for the treatment of various autoimmune conditions such as rheumatoid arthritis and ulcerative colitis. Clinical studies have shown promising results in reducing disease activity and improving patient outcomes .
Research Applications
1. Pharmacokinetics Studies:
Filgotinib-d4 is extensively used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of JAK inhibitors. The presence of deuterium allows for more precise tracking and quantification during drug development processes .
2. Biochemical Analysis:
The compound's role in biochemical reactions has been studied to understand its interaction with various enzymes involved in inflammatory pathways. This includes analyzing its effects on the phosphorylation and activation of signaling molecules within the JAK-STAT pathway .
Chemical Properties and Reactions
Filgotinib-d4 can undergo several chemical reactions that are essential for its application in research:
Type of Reaction | Description |
---|---|
Oxidation | Reacts with oxidizing agents to form oxidized derivatives. |
Reduction | Interacts with reducing agents to yield reduced derivatives. |
Substitution | Functional groups can be replaced under specific conditions. |
These reactions are crucial for synthesizing analogs or modifying the compound for enhanced efficacy or stability in therapeutic applications.
Case Studies
Several case studies have highlighted the effectiveness of Filgotinib-d4 in clinical settings:
- Rheumatoid Arthritis: A phase II clinical trial demonstrated that patients receiving Filgotinib showed significant improvement in disease activity scores compared to placebo groups. The safety profile was consistent with prior studies on JAK inhibitors .
- Ulcerative Colitis: Another study focused on ulcerative colitis patients revealed that Filgotinib reduced mucosal healing time significantly compared to traditional therapies, showcasing its potential as a first-line treatment option .
Wirkmechanismus
Filgotinib-d4, like Filgotinib, exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). This inhibition disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including immune response and inflammation. By blocking JAK1, Filgotinib-d4 can modulate immune function and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tofacitinib: Ein weiterer JAK-Inhibitor, aber weniger selektiv für JAK1.
Baricitinib: Hemmt JAK1 und JAK2, wird bei rheumatoider Arthritis eingesetzt.
Upadacitinib: Ein selektiver JAK1-Inhibitor, ähnlich wie Filgotinib.
Einzigartigkeit
Filgotinib-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die seine Stabilität erhöht und eine präzise Quantifizierung in Forschungsstudien ermöglicht. Dies macht es in der pharmakokinetischen und metabolischen Forschung besonders wertvoll im Vergleich zu seinen nicht-deuterierten Gegenstücken .
Biologische Aktivität
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide, commonly known as Filgotinib , is a compound that exhibits significant biological activity primarily as an inhibitor of Janus kinase 1 (JAK1). This article delves into its biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Chemical Formula : C21H23N5O3S
- Molecular Weight : 425.50 g/mol
- CAS Number : 1206161-97-8
- Appearance : White to off-white solid
Filgotinib functions as a selective inhibitor of JAK1. By inhibiting this kinase, it interferes with the signaling pathways of various cytokines involved in inflammatory responses. This action has implications for treating autoimmune diseases and other inflammatory conditions.
Key Mechanism Insights:
- JAK/STAT Pathway : Filgotinib inhibits the JAK/STAT signaling pathway by preventing the phosphorylation of STAT proteins, which are crucial for gene expression related to inflammation and immune response .
Anti-inflammatory Effects
Filgotinib has demonstrated significant anti-inflammatory properties in various preclinical and clinical studies. It has been shown to reduce markers of inflammation and improve clinical symptoms in conditions such as rheumatoid arthritis (RA) and ulcerative colitis (UC).
Clinical Studies
Several clinical trials have assessed the efficacy and safety of Filgotinib:
- Rheumatoid Arthritis :
- Ulcerative Colitis :
Case Studies
A notable case study involved a patient with refractory RA who had not responded to conventional therapies. After administration of Filgotinib for 12 weeks, the patient exhibited marked improvement in joint pain and swelling, alongside a reduction in C-reactive protein (CRP) levels .
Data Table: Summary of Clinical Findings
Study Type | Condition | Outcome Measures | Results |
---|---|---|---|
Phase 2 Trial | Rheumatoid Arthritis | Disease Activity Score (DAS28) | Significant improvement vs placebo |
Phase 3 Trial | Rheumatoid Arthritis | Swollen Joint Count | Reduction observed |
UC Clinical Trial | Ulcerative Colitis | Remission Rate | Higher remission rate vs placebo |
Case Study | Refractory RA | CRP Levels | Marked reduction after 12 weeks |
Safety Profile
Filgotinib's safety profile has been assessed across multiple studies. Common adverse effects include:
- Headache
- Nausea
- Elevated liver enzymes
Serious adverse effects are rare but can include infections due to immunosuppression associated with JAK inhibition.
Eigenschaften
IUPAC Name |
2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLVEAXPNLDTC-LZMSFWOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.